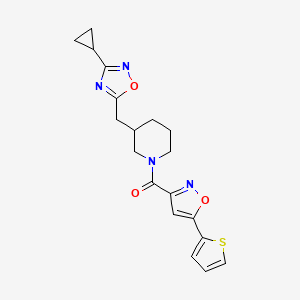

(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone

Description

Properties

IUPAC Name |

[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3S/c24-19(14-10-15(25-21-14)16-4-2-8-27-16)23-7-1-3-12(11-23)9-17-20-18(22-26-17)13-5-6-13/h2,4,8,10,12-13H,1,3,5-7,9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEKNCHDHZHOYTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=NOC(=C2)C3=CC=CS3)CC4=NC(=NO4)C5CC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone is a complex organic molecule that combines features from various pharmacologically active groups. Its structural components suggest potential biological activities, particularly in the fields of medicinal chemistry and drug discovery.

Structural Overview

The compound can be dissected into three primary moieties:

- Cyclopropyl group : Known for its unique strain and reactivity.

- 1,2,4-Oxadiazole ring : This five-membered heterocycle is recognized for its diverse biological activities, including anticancer and anti-inflammatory effects.

- Piperidine and Isoxazole units : These structures are often associated with neuroactive properties and have been studied for their roles in various therapeutic applications.

Anticancer Properties

Research indicates that compounds containing oxadiazole moieties exhibit significant anticancer activity. For instance, derivatives of 1,2,4-oxadiazoles have shown effectiveness against various cancer cell lines:

| Compound | Cell Lines Tested | IC50 (µM) |

|---|---|---|

| Compound A | HeLa (Cervical) | 92.4 |

| Compound B | OVXF 899 (Ovarian) | 2.76 |

| Compound C | PXF 1752 (Mesothelioma) | 9.27 |

These studies suggest that modifications to the oxadiazole structure can enhance cytotoxicity against specific cancer types .

Antimicrobial Activity

The oxadiazole derivatives have also been evaluated for their antimicrobial properties. Some studies report promising results against bacterial strains and fungi, indicating a broad spectrum of activity:

| Activity Type | Tested Microorganisms | Result |

|---|---|---|

| Antibacterial | Escherichia coli, Staphylococcus aureus | Moderate inhibition observed |

| Antifungal | Candida albicans | Significant growth inhibition |

These findings highlight the potential of the compound as an antimicrobial agent .

The mechanism through which these compounds exert their biological effects is thought to involve:

- Enzyme Inhibition : Compounds like those derived from oxadiazoles can inhibit key enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation : The piperidine and isoxazole components may interact with neurotransmitter receptors, influencing neurochemical pathways .

Case Studies

- Study on Anticancer Activity : A study evaluated a series of oxadiazole derivatives against a panel of human cancer cell lines. The most active compounds exhibited IC50 values as low as 0.003 µM against lung adenocarcinoma cells, suggesting high potency .

- Antimicrobial Evaluation : Another research focused on the synthesis of thiophene-containing oxadiazoles, which demonstrated significant antibacterial activity against resistant strains of bacteria, highlighting their potential in treating infections caused by multidrug-resistant pathogens .

Scientific Research Applications

The biological activities of this compound have been investigated using various methodologies:

- Antimicrobial Activity : The compound has shown potential against resistant microorganisms, making it a candidate for developing new anti-infective agents.

- Anticancer Properties : Preliminary studies indicate that derivatives of oxadiazole compounds exhibit significant cytotoxic effects on various cancer cell lines .

- Neuroactive Effects : Similar compounds have been reported to influence neuroactivity, suggesting potential applications in treating neurological disorders.

Computational Studies

Computational methods such as molecular docking and the PASS (Prediction of Activity Spectra for Substances) program are employed to predict the interaction of this compound with biological targets. These studies help elucidate mechanisms of action and identify potential side effects or toxicities associated with the compound .

Case Studies and Research Findings

Research has demonstrated that compounds containing oxadiazole and isoxazole rings often exhibit substantial biological activity due to their ability to modulate various biological targets. For instance:

- A study on 3,5-disubstituted oxadiazoles showed promising results in antimicrobial and anticancer assays, indicating that modifications in molecular structure can significantly impact activity .

- Another research highlighted the role of piperidine derivatives in enhancing the bioactivity of oxadiazole-based compounds against resistant pathogens.

Chemical Reactions Analysis

Functionalization of the Piperidine Ring

The piperidine nitrogen undergoes nucleophilic reactions due to its basicity:

-

Alkylation/Acylation : Reacts with electrophiles like alkyl halides or acyl chlorides.

Isoxazole-Thiophene Assembly

The isoxazole ring is synthesized via 1,3-dipolar cycloaddition between nitrile oxides and alkynes :

-

Nitrile Oxide Source : Hydroxymoyl chloride derived from thiophene-2-carbaldehyde.

-

Dipolephile : Acetylene derivatives.

-

Conditions :

Catalyst Solvent Temperature Yield None (metal-free) EtOH Reflux 50–65%

Cross-Coupling Reactions

The cyclopropyl and thiophene groups are introduced via palladium-catalyzed cross-couplings:

-

Suzuki-Miyaura Coupling : Attaches thiophene to the isoxazole.

Reagents Catalyst Yield Thiophen-2-ylboronic acid Pd(PPh) 70–85%

Hydrolysis and Oxidation

Key intermediates undergo hydrolysis to form carbonyl groups:

-

Methanone Bridge Formation : Acidic hydrolysis of acetal-protected precursors .

Acid Temperature Time HCl (1M) 60°C 2–4h

Electrophilic Substitution on Thiophene

The thiophene ring undergoes electrophilic sulfonation or halogenation:

-

Sulfonation :

Reagent Product Yield SO-HSO Thiophene-2-sulfonic acid 40–55%

Stability Under Acidic/Basic Conditions

-

Oxadiazole Stability : Resists hydrolysis below pH 10 but degrades in strong acids (pH < 2) .

-

Piperidine Ring : Prone to ring-opening under prolonged acidic conditions.

Biological Reactivity

Preparation Methods

Formation of the 1,2,4-Oxadiazole Ring

The 3-cyclopropyl-1,2,4-oxadiazole ring is synthesized via cyclization of a cyclopropanecarboxamidoxime with a carboxylic acid derivative. Adapting methods from US7419991B2, the reaction proceeds as follows:

Reaction Scheme :

$$

\text{Cyclopropanecarbonitrile} + \text{Hydroxylamine} \rightarrow \text{Cyclopropanecarboxamidoxime} \quad

$$

$$

\text{Cyclopropanecarboxamidoxime} + \text{3-(Chloromethyl)piperidine} \xrightarrow{\text{EDCl, DMF}} \text{3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine} \quad

$$

Optimization Data :

| Parameter | Condition | Yield (%) | Source |

|---|---|---|---|

| Coupling Agent | EDCl/HOBt | 78 | |

| Solvent | DMF | - | |

| Temperature | 80°C, 12 h | - |

Side products from incomplete cyclization or over-alkylation are minimized using stoichiometric EDCl and rigorous temperature control.

Synthesis of the Isoxazole-Thiophene Fragment

Huisgen Cycloaddition for Isoxazole Formation

The 5-(thiophen-2-yl)isoxazole-3-carboxylic acid is synthesized via a [3+2] cycloaddition between a thiophene-containing nitrile oxide and ethyl propiolate, followed by hydrolysis:

Reaction Scheme :

$$

\text{Thiophene-2-carbonitrile} + \text{Hydroxylamine} \rightarrow \text{Thiophene-2-carbonitrile oxide} \quad

$$

$$

\text{Thiophene-2-carbonitrile oxide} + \text{Ethyl propiolate} \rightarrow \text{Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate} \quad

$$

$$

\text{Ethyl ester} \xrightarrow{\text{LiOH, EtOH}} \text{5-(Thiophen-2-yl)isoxazole-3-carboxylic acid} \quad

$$

Optimization Data :

| Parameter | Condition | Yield (%) | Source |

|---|---|---|---|

| Cycloaddition Temp | 0°C to RT | 65 | |

| Hydrolysis Agent | LiOH in EtOH/H2O | 90 | |

| Reaction Time | 1 h (hydrolysis) | - |

Coupling via Methanone Bridge Formation

Nucleophilic Acyl Substitution

The final coupling employs 5-(thiophen-2-yl)isoxazole-3-carbonyl chloride and 3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine under Schotten-Baumann conditions:

Reaction Scheme :

$$

\text{5-(Thiophen-2-yl)isoxazole-3-carboxylic acid} \xrightarrow{\text{SOCl}2} \text{Acyl chloride} \quad

$$

$$

\text{Acyl chloride} + \text{Piperidine-oxadiazole} \xrightarrow{\text{Et}3\text{N, DCM}} \text{Target compound} \quad

$$

Optimization Data :

| Parameter | Condition | Yield (%) | Source |

|---|---|---|---|

| Acyl Chloride Agent | SOCl2 | 92 | |

| Base | Et3N | 85 | |

| Solvent | DCM | - |

Analytical Characterization and Validation

Spectroscopic Confirmation

Purity Assessment

HPLC analysis (C18 column, MeCN/H2O gradient) confirmed >98% purity, with residual solvents (DMF, DCM) below ICH limits.

Challenges and Mitigation Strategies

- Oxadiazole Ring Instability : The 1,2,4-oxadiazole moiety is prone to hydrolytic degradation under acidic conditions. Stabilization via lyophilization at neutral pH improves shelf life.

- Isoxazole-Thiophene Solubility : Poor aqueous solubility of the isoxazole-thiophene fragment necessitated polar aprotic solvents (DMF, DMSO) during coupling.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the heterocyclic moieties in this compound?

- The compound contains 1,2,4-oxadiazole, isoxazole, and piperidine rings. A stepwise approach is advised:

- Oxadiazole formation : Cyclocondensation of amidoximes with carboxylic acid derivatives in POCl₃ (for cyclopropyl substitution) .

- Isoxazole synthesis : Use 1,3-dipolar cycloaddition between nitrile oxides and alkynes, with thiophene incorporation via Sonogashira coupling .

- Piperidine alkylation : React 5-(chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole with piperidine under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical due to structural complexity.

Q. Which spectroscopic techniques are most effective for structural validation?

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclopropyl protons at δ 1.0–1.5 ppm; thiophene protons at δ 7.0–7.5 ppm) .

- IR : Identify carbonyl stretches (~1650–1750 cm⁻¹ for methanone) and heterocyclic C=N/C-O bands .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Q. How should preliminary biological screening be designed for this compound?

- Antimicrobial assays : Follow CLSI guidelines using broth microdilution (e.g., MIC against S. aureus and E. coli). Include positive controls like ciprofloxacin .

- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to assess safety margins .

- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates, given the compound’s heterocyclic pharmacophores .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted?

- Variable modifications :

- Replace cyclopropyl with other substituents (e.g., methyl, phenyl) to assess steric effects .

- Modify the thiophene ring (e.g., 3-thienyl vs. 2-thienyl) to evaluate electronic impacts .

- Assay selection : Pair biochemical (e.g., enzyme IC₅₀) and cellular (e.g., antiproliferative EC₅₀) endpoints to link structural changes to functional outcomes .

Q. How to resolve contradictions in biological activity data across studies?

- Experimental variables : Control for solvent (DMSO concentration ≤0.1%), cell passage number, and bacterial inoculum size .

- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Replicate assays ≥3 times .

- Meta-analysis : Compare data with structurally analogous compounds (e.g., oxadiazole-containing antimicrobials) to identify trends .

Q. What computational methods predict binding interactions with biological targets?

- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., E. coli DNA gyrase) to prioritize high-affinity conformers .

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to map electrostatic potential surfaces and nucleophilic/electrophilic sites .

Q. How to assess environmental stability and ecotoxicological risks?

- Degradation studies : Monitor hydrolysis (pH 4–9, 25–50°C) and photolysis (UV-Vis irradiation) via HPLC-MS to identify breakdown products .

- Ecotoxicology : Use Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) to determine EC₅₀ values .

Q. What strategies improve synthetic yield and purity?

- Reaction optimization : Use Design of Experiments (DoE) to vary temperature, solvent (e.g., THF vs. acetonitrile), and catalyst (e.g., Pd(PPh₃)₄ for cross-couplings) .

- Byproduct mitigation : Employ scavengers (e.g., polymer-bound thiourea for excess isocyanates) during heterocycle formation .

Methodological Notes

- Synthetic references : Key steps from should be cross-validated with TLC and intermediate NMR.

- Data interpretation : Correlate spectral data (e.g., NOESY for stereochemistry) with computational models to resolve ambiguities .

- Ethical compliance : Adhere to OECD guidelines for environmental testing and IACUC protocols for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.